3-benzoyl-1-(2-phenylethyl)thiourea
Description
Overview of Thiourea (B124793) Derivatives in Chemical and Biological Research
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental building block for a vast array of derivatives with significant applications in both chemical and biological sciences. mdpi.com Structurally similar to urea (B33335), with the oxygen atom replaced by a sulfur atom, thiourea and its derivatives exhibit unique chemical properties, including tautomerism between the thione (C=S) and thiol (C-SH) forms. mdpi.com This structural feature, along with the presence of reactive nitrogen and sulfur centers, allows for versatile coordination with metal ions and participation in various chemical reactions, making them valuable intermediates in organic synthesis. mdpi.comtandfonline.com
In the realm of biological research, thiourea derivatives have garnered substantial attention for their broad spectrum of pharmacological activities. mdpi.com These compounds have been investigated and recognized for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant agents. mdpi.comresearchgate.netbiointerfaceresearch.com The biological efficacy of these derivatives is often attributed to their ability to interact with the active sites of enzymes and proteins through hydrogen bonding and coordination. biointerfaceresearch.com For instance, certain thiourea derivatives have shown promise in inhibiting enzymes like urease and α-glucosidase. researchgate.netresearchgate.net The diverse biological profiles have established thiourea-based compounds as a privileged scaffold in medicinal chemistry and drug discovery efforts. biointerfaceresearch.comresearchgate.net
Significance and Research Trajectory of N-Acyl/Aroylthioureas
Among the various classes of thiourea derivatives, N-acyl/aroylthioureas, which feature a carbonyl group attached to one of the nitrogen atoms (R-CO-NH-CS-NH-R'), represent a particularly significant and extensively studied subclass. The incorporation of the acyl or aroyl moiety enhances the chemical and biological characteristics of the thiourea core. These compounds are versatile ligands capable of coordinating with metal ions in different modes, often acting as bidentate ligands through the carbonyl oxygen and thiocarbonyl sulfur atoms (S,O-bidentate) or through the deprotonated nitrogen and sulfur atoms (S,N-bidentate). tandfonline.com This coordination versatility makes them highly useful in the development of novel metal complexes with potential applications in catalysis and materials science. tandfonline.comrsc.org
The research trajectory for N-acyl/aroylthioureas has been heavily focused on medicinal chemistry due to their enhanced biological activities compared to their non-acylated counterparts. rsc.org The presence of the acyl group can modulate the molecule's lipophilicity and electronic properties, influencing its ability to cross biological membranes and interact with molecular targets. biointerfaceresearch.com Numerous studies have demonstrated that N-acyl/aroylthioureas possess potent activities, including anticancer, antimicrobial, and enzyme inhibition properties. tandfonline.comrsc.org For example, specific N-benzoylthiourea derivatives have been synthesized and evaluated for their antibacterial activity and their ability to inhibit enzymes like sirtuin-1, which is implicated in cancer. researchgate.netrjptonline.org The ability to systematically modify the substituents on both the acyl/aroyl and the amine portions of the molecule allows for extensive structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity. acs.org
Rationale for Comprehensive Investigation of 3-Benzoyl-1-(2-phenylethyl)thiourea and its Analogs
The comprehensive investigation of this compound and its analogs is driven by a clear scientific rationale rooted in the principles of medicinal chemistry and the established potential of N-aroylthioureas. This specific compound combines three key structural motifs: the N-benzoylthiourea core, a flexible phenylethyl group, and an aromatic benzoyl group. This combination provides a rich scaffold for exploring how subtle structural modifications can fine-tune biological activity.
The rationale for its investigation can be broken down as follows:
Potential for Enhanced Biological Activity: The combination of the N-benzoylthiourea pharmacophore with a phenylethyl substituent offers potential for synergistic effects. Some N-(2-phenylethyl)thiourea derivatives have been noted for their antimicrobial activity. nih.gov By merging this with the well-documented activities of N-benzoylthioureas, researchers aim to develop compounds with improved or novel biological profiles, such as enhanced anticancer or antimicrobial efficacy. rjptonline.orgnih.gov
Coordination Chemistry and Metal Complexation: Like other N-aroylthioureas, this compound is an excellent ligand for forming metal complexes. The study of its coordination behavior with various metal ions can lead to new complexes with unique structural features and potentially enhanced biological activities compared to the free ligand. mdpi.com For example, copper(II) complexes of similar thiourea derivatives have demonstrated significant antibacterial and anticancer potential. mdpi.com
A study involving analogs, such as copper(II) complexes with 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea, highlights the research interest in this structural class for developing new therapeutic agents. mdpi.com The systematic synthesis and evaluation of this compound and its derivatives are therefore a logical step in the broader effort to discover new, effective chemical entities for therapeutic or other applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-15(14-9-5-2-6-10-14)18-16(20)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHFYGYKFAIQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 Benzoyl 1 2 Phenylethyl Thiourea
General Synthetic Routes for Thiourea (B124793) Derivatives
The synthesis of thiourea derivatives, including 3-benzoyl-1-(2-phenylethyl)thiourea, predominantly relies on the reaction between an isothiocyanate and an amine. This fundamental reaction forms the basis for various established and modified synthetic protocols.
Acyl Isothiocyanate-Amine Condensation Pathways
A primary and widely employed method for synthesizing N-acyl-N'-substituted thioureas is the condensation reaction between an acyl isothiocyanate and a primary amine. nih.govresearchgate.net In the case of this compound, the key precursors are benzoyl isothiocyanate and 2-phenylethylamine.
The process typically begins with the in situ generation of benzoyl isothiocyanate. This is commonly achieved by reacting benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) or benzene. nih.govpsu.eduresearchgate.net The resulting benzoyl isothiocyanate is a highly reactive intermediate due to the electrophilic nature of its carbon atom within the -N=C=S group. arkat-usa.org
This electrophilic carbon is then susceptible to nucleophilic attack by the primary amine, 2-phenylethylamine. The amine's lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a new carbon-nitrogen bond and ultimately yielding the desired this compound product. nih.gov The reaction is typically carried out under reflux conditions to ensure completion. nih.gov
The general reaction scheme can be summarized as follows:
Formation of Benzoyl Isothiocyanate: Benzoyl Chloride + Ammonium Thiocyanate → Benzoyl Isothiocyanate + Ammonium Chloride
Condensation with Amine: Benzoyl Isothiocyanate + 2-Phenylethylamine → this compound
Modified Synthetic Approaches for Specific Analogs
Modifications to the general synthetic route are often necessary to produce specific analogs of this compound with desired structural variations. These modifications can involve altering the starting materials or the reaction conditions. For instance, to synthesize analogs with different substituents on the benzoyl or phenylethyl moieties, the corresponding substituted benzoyl chlorides or phenylethylamines are used. nih.gov
Alternative methods for generating the thiourea backbone have also been explored. One such approach involves the use of elemental sulfur in a multicomponent reaction. nih.gov This method offers a more atom-economical and environmentally benign pathway. Another strategy employs carbon disulfide as the thiocarbonyl source, reacting it with amines to form dithiocarbamates, which can then be converted to isothiocyanates and subsequently to thioureas. rsc.org
For the synthesis of more complex analogs, such as those incorporating heterocyclic rings, a common strategy involves the initial synthesis of a core heterocyclic amine, which is then reacted with the acyl isothiocyanate. nih.gov The choice of synthetic method often depends on the desired final structure, the availability of starting materials, and the desired scale of the reaction.
Design Principles for Structure-Activity Relationship (SAR) Studies via Derivatization
The systematic derivatization of a lead compound like this compound is a cornerstone of structure-activity relationship (QSAR) studies. ubaya.ac.idubaya.ac.id The goal of SAR is to identify which parts of the molecule are crucial for its chemical or biological activity and how modifications to these parts affect its properties.
For this compound, derivatization can be targeted at three main regions:
The Benzoyl Group: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions on the phenyl ring of the benzoyl group can modulate the electronic and lipophilic properties of the molecule. nih.gov For example, electron-withdrawing groups can influence the acidity of the N-H protons, while bulky groups can affect the molecule's conformation.
The Thiourea Linker: While less common, modifications to the thiourea group itself, for instance by replacing the sulfur with oxygen to form the corresponding urea (B33335), can provide valuable insights into the role of the thiocarbonyl group.
The design of these derivatives is often guided by computational studies, which can predict how changes in molecular structure will affect properties like binding affinity to a target. nih.gov By synthesizing and testing a series of these rationally designed analogs, researchers can build a comprehensive understanding of the compound's SAR.
Optimization of Synthetic Conditions for Research Scale Production
For the efficient production of this compound and its derivatives for research purposes, optimization of the synthetic conditions is crucial. This involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and the formation of byproducts.
Key parameters that are often optimized include:
Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Anhydrous solvents like acetone, acetonitrile, and tetrahydrofuran (B95107) are commonly used for the acyl isothiocyanate-amine condensation. nih.govnih.gov
Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to decomposition of the product or starting materials. The optimal temperature is often determined empirically. rsc.org
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the minimum time required for the reaction to go to completion. nih.gov
Catalyst: In some modified synthetic approaches, a catalyst may be employed to improve the reaction efficiency. For example, phase-transfer catalysts can be used to facilitate the reaction between the thiocyanate salt and the acyl chloride. nih.gov
Stoichiometry of Reactants: Adjusting the molar ratios of the reactants can help to drive the reaction to completion and minimize the presence of unreacted starting materials in the final product. researchgate.net
The table below summarizes typical conditions that can be optimized for the synthesis of thiourea derivatives.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Acetone | Acetonitrile | Tetrahydrofuran |
| Temperature | Room Temperature | 50 °C | Reflux |
| Reaction Time | 1 hour | 3 hours | 6 hours |
| Catalyst | None | Phase-Transfer Catalyst | Acid/Base Catalyst |
By systematically investigating these parameters, a robust and efficient protocol for the research-scale production of this compound can be established.
Advanced Structural Characterization and Conformational Analysis of 3 Benzoyl 1 2 Phenylethyl Thiourea
Spectroscopic Techniques in Elucidating Molecular Architecture
Spectroscopic methods are indispensable tools for probing the molecular structure of 3-benzoyl-1-(2-phenylethyl)thiourea, providing insights into the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its molecular framework.
In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons in the molecule are expected. The protons of the phenylethyl group would give rise to characteristic signals, typically two triplets for the -CH₂-CH₂- moiety due to spin-spin coupling. The aromatic protons of the benzoyl and phenylethyl groups would appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, with their multiplicity depending on the substitution pattern and coupling with neighboring protons. The N-H protons of the thiourea (B124793) backbone would be observed as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. For a related compound, 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-yl]-3-[2-(phenyl)ethyl]thiourea, the methylene (B1212753) protons of the phenylethyl group appear as a triplet at 2.91 ppm and a multiplet at 3.73–3.78 ppm, while the phenyl protons resonate in the 7.21–7.35 ppm region. jst.go.jp The N-H protons in similar benzoylthiourea (B1224501) derivatives typically appear as two distinct singlets in the regions of 8.13–9.61 ppm and 10.14–12.41 ppm. jst.go.jp
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon (C=O) of the benzoyl group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. semanticscholar.org The thiocarbonyl carbon (C=S) is also highly deshielded and characteristically appears even further downfield, often around 180 ppm. jst.go.jp The carbon atoms of the phenyl rings and the ethyl bridge would have chemical shifts in the aromatic and aliphatic regions of the spectrum, respectively. For the aforementioned phenylethyl-containing thiourea derivative, the methylene carbons were observed at 34.63 ppm and 46.43 ppm. jst.go.jp
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds, is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Benzoyl-H (ortho) | ~7.8-8.0 | ~128-130 |
| Benzoyl-H (meta, para) | ~7.4-7.6 | ~127-133 |
| Phenylethyl-H (aromatic) | ~7.2-7.4 | ~126-140 |
| -CH₂-N | ~3.7-3.9 (multiplet) | ~45-50 |
| -CH₂-Ar | ~2.9-3.1 (triplet) | ~34-37 |
| N-H (amide) | ~11.0-12.0 (broad singlet) | - |
| N-H (thioamide) | ~8.5-9.5 (broad singlet) | - |
| C=O | - | ~165-170 |
| C=S | - | ~178-182 |
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule and for studying intermolecular interactions, such as hydrogen bonding. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional moieties.
The N-H stretching vibrations of the thiourea group are typically observed in the region of 3100-3400 cm⁻¹. The presence of two distinct N-H bands can indicate different environments for the two N-H protons, possibly due to intramolecular hydrogen bonding. The C=O stretching vibration of the benzoyl group is a strong and sharp band, expected to appear in the range of 1660-1680 cm⁻¹. researchgate.net The position of this band can be influenced by conjugation and hydrogen bonding. The C=S stretching vibration is generally weaker and appears in the region of 1200-1300 cm⁻¹, often coupled with other vibrations. semanticscholar.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl group would be found just below 3000 cm⁻¹.
The presence of intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen, a common feature in benzoylthiourea derivatives, can lead to a red shift (lower frequency) of the C=O stretching vibration and a broadening of the N-H bands.
A summary of the expected IR absorption frequencies for the key functional groups in this compound is provided in the table below.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Vibration Type |
| N-H | 3100-3400 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-2960 | Stretching |
| C=O | 1660-1680 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| C-N | 1300-1400 | Stretching |
| C=S | 1200-1300 | Stretching |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzoyl and phenyl groups contain π-electron systems that give rise to strong absorptions in the UV region, typically below 300 nm. The thiocarbonyl group also contributes to the electronic spectrum, with a weaker n → π* transition at a longer wavelength. For thiourea itself, strong absorption is observed in the 190-300 nm region. The specific wavelengths of maximum absorption (λmax) for this compound would depend on the extent of conjugation within the molecule and the solvent used for the measurement.
X-ray Crystallography in Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and the spatial arrangement of atoms.
For a related compound, 3-benzoyl-1-(2-methoxyphenyl)thiourea, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. semanticscholar.org It is plausible that this compound would adopt a similar crystal packing. In the solid state, benzoylthiourea derivatives often exhibit a planar conformation of the central C₂N₂OS moiety, which is stabilized by an intramolecular N-H···O hydrogen bond, forming an S(6) ring motif. semanticscholar.org The thione sulfur atom and the ketone oxygen atom are typically found in a mutually anti-conformation. semanticscholar.org
The crystal packing of this compound would be governed by a network of intermolecular interactions. A common feature in the crystal structures of N-acylthioureas is the formation of centrosymmetric dimers through intermolecular N-H···S hydrogen bonds, creating an R₂²(8) ring motif. semanticscholar.org These dimers can then be further linked by weaker interactions such as C-H···O and C-H···π interactions, leading to a three-dimensional supramolecular architecture. The phenyl rings of the benzoyl and phenylethyl groups can also participate in π-π stacking interactions, further stabilizing the crystal lattice.
The table below summarizes the crystallographic data for the analogous compound 3-benzoyl-1-(2-methoxyphenyl)thiourea, which provides a reference for the expected structural parameters of this compound. semanticscholar.org
| Parameter | Value for 3-benzoyl-1-(2-methoxyphenyl)thiourea |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9358 (1) |
| b (Å) | 25.6916 (4) |
| c (Å) | 9.0535 (1) |
| β (°) | 92.065 (1) |
| V (ų) | 1379.76 (4) |
| Z | 4 |
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a phenomenon of great importance in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been reported, it is a known phenomenon in thiourea derivatives. For instance, the antitubercular drug isoxyl, a thiourea derivative, is known to exist in at least two polymorphic forms with different conformations of the thiourea moiety.
The potential for polymorphism in this compound warrants investigation, as different crystalline forms could arise from variations in crystallization conditions such as solvent, temperature, and cooling rate. The discovery and characterization of different polymorphs would be significant for understanding its solid-state behavior and for controlling its physical properties in any potential application. Research into the polymorphism of this compound would involve techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) to identify and characterize different crystalline phases.
Conformational Preferences and Tautomerism Studies
Research on analogous compounds, such as 3-benzoyl-1-(2-methoxyphenyl)thiourea and N-benzoyl-N'-phenylthiourea, consistently reveals a characteristic conformation stabilized by an intramolecular hydrogen bond. nih.govnih.govresearchgate.net This hydrogen bond typically forms between the N-H proton of the thiourea moiety and the carbonyl oxygen atom of the benzoyl group, creating a six-membered pseudoring. This interaction imparts a degree of planarity to the central C(=O)N-C(=S)N fragment. nih.govnih.gov
The thione (C=S) and ketone (C=O) groups are generally found to be in a mutually anti orientation. nih.govjst.go.jp This arrangement is considered to be the most stable conformation, minimizing steric hindrance and optimizing electronic interactions within the molecule. The N-H protons of the thiourea group are also typically observed in an anti conformation relative to each other. nih.govjst.go.jp
The flexible 2-phenylethyl group introduces additional conformational possibilities. The ethyl linker allows the terminal phenyl ring to adopt various orientations relative to the rest of the molecule, which could be influential in crystal packing and intermolecular interactions.
Interactive Data Table: Expected Bond Lengths and Angles
The following table presents expected bond lengths and angles for the core structure of this compound, based on data from analogous compounds.
| Parameter | Expected Value |
| C=S Bond Length | ~1.68 Å |
| C=O Bond Length | ~1.22 Å |
| C-N (amide) | ~1.38 Å |
| C-N (thiourea) | ~1.35 Å |
| C=S-N-C Angle | ~125° |
| C=O-N-C Angle | ~120° |
| N-C-N Angle | ~118° |
Tautomerism Studies
Thiourea and its derivatives can exist in tautomeric forms, primarily the thione form (C=S) and the thiol (or isothiourea) form (C-SH). researchgate.net In the solid state and in most common solvents, the thione form is overwhelmingly favored for N-acylthioureas. researchgate.net Spectroscopic evidence from related compounds, such as the presence of a distinct C=S stretching vibration in infrared (IR) spectra and the chemical shifts of the N-H protons in nuclear magnetic resonance (NMR) spectra, supports the predominance of the thione tautomer. jst.go.jp
The characteristic IR absorption bands for benzoylthiourea derivatives include ν(N-H) in the range of 3100-3300 cm⁻¹, ν(C=O) around 1660-1680 cm⁻¹, and ν(C=S) in the region of 1200-1350 cm⁻¹. The presence of a strong C=O absorption and the absence of a significant S-H stretching band are indicative of the thione form.
In solution, while the thione form is dominant, the possibility of a dynamic equilibrium with the thiol tautomer cannot be entirely excluded, especially under specific conditions of solvent and temperature. The thiol tautomer could be stabilized through intramolecular hydrogen bonding between the thiol proton and the carbonyl oxygen, or through intermolecular interactions. However, extensive studies on a wide range of N-acylthioureas have consistently pointed to the thione form as the most stable and prevalent tautomer.
Interactive Data Table: Key Spectroscopic Data for Analogous Compounds
| Spectroscopic Technique | Characteristic Feature | Expected Range/Value for Thione Form |
| FT-IR | ν(N-H) stretch | 3100-3300 cm⁻¹ |
| ν(C=O) stretch | 1660-1680 cm⁻¹ | |
| ν(C=S) stretch | 1200-1350 cm⁻¹ | |
| ¹H NMR | N-H (amide) proton | δ 11.0-13.0 ppm (deshielded due to H-bonding) |
| N-H (thiourea) proton | δ 8.5-10.0 ppm | |
| ¹³C NMR | C=S carbon | δ 175-185 ppm |
| C=O carbon | δ 165-170 ppm |
Coordination Chemistry and Metal Complexation Research of 3 Benzoyl 1 2 Phenylethyl Thiourea
Ligand Design and Denticity of Aroylthioureas
Aroylthioureas, including 3-benzoyl-1-(2-phenylethyl)thiourea, are a class of ligands known for their flexible coordination behavior. researchgate.netmdpi.com The core structure features a benzoyl group attached to a thiourea (B124793) moiety, which provides multiple potential donor sites for coordination with metal ions. The key atoms involved in complexation are typically the carbonyl oxygen (O) and the thiocarbonyl sulfur (S), along with the nitrogen atoms of the thiourea backbone. uzh.chdntb.gov.ua
The denticity of aroylthiourea ligands, which refers to the number of donor atoms that bind to a central metal ion, can vary. They most commonly act as:
Monodentate ligands: Coordination occurs solely through the sulfur atom. This mode is often observed in complexes with certain metal ions or under specific reaction conditions. mdpi.comresearchgate.net
Bidentate ligands: The ligand chelates to the metal ion through both the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered ring. This O,S-bidentate coordination is a very common mode of bonding for aroylthioureas. researchgate.netmdpi.com
The specific coordination mode adopted by this compound is influenced by several factors, including the nature of the metal ion, the reaction solvent, and the presence of other coordinating ligands. researchgate.netmdpi.com The phenylethyl substituent on the thiourea nitrogen can also play a role in the steric and electronic properties of the ligand, potentially influencing the stability and geometry of the resulting metal complexes.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or acetone (B3395972). ksu.edu.trhilarispublisher.com The reaction often proceeds at room temperature or with gentle heating to facilitate the formation of the complex.
Research on aroylthioureas has demonstrated their ability to form stable mononuclear and, in some cases, polynuclear complexes with a wide range of transition metals.
Mononuclear Complexes: In a typical reaction, the aroylthiourea ligand reacts with a metal ion in a 2:1 ligand-to-metal molar ratio to form a neutral complex of the type [M(L)₂], where L represents the deprotonated aroylthiourea ligand. nih.gov For square planar metals like Ni(II), Pd(II), and Pt(II), this often results in cis or trans isomers. researchgate.netresearchgate.net For instance, platinum(II) and palladium(II) complexes of N-benzoyl-N'-aryl thiourea derivatives have been prepared and studied. researchgate.net Similarly, copper(II) complexes with the general formula [CuL₂] have been synthesized and characterized. nih.gov While specific studies on this compound are not extensively documented, it is expected to form similar mononuclear complexes with these metals. Platinum(IV) complexes are also of interest as they can act as prodrugs, being reduced to the active Pt(II) form in vivo. nih.gov
Polynuclear Complexes: Under certain conditions, particularly with metal ions like Cu(I) and Ag(I), thiourea derivatives can act as bridging ligands, leading to the formation of polynuclear clusters. mdpi.com For example, trinuclear copper(I) and binuclear and hexanuclear silver(I) complexes with a related thiourea ligand have been reported, where the sulfur atom bridges multiple metal centers. mdpi.com Rhenium(I) can also form dinuclear complexes with bidentate aroylthiourea ligands. uzh.ch
The coordination mode of this compound in its metal complexes can be elucidated using various spectroscopic and structural techniques.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand. Upon complexation in a bidentate O,S manner, a noticeable shift in the vibrational frequencies of the C=O and C=S groups is observed. The ν(C=O) band typically shifts to a lower wavenumber, while the ν(C=S) band also shifts to a lower frequency, indicating the involvement of both oxygen and sulfur atoms in coordination. The disappearance of the N-H stretching vibration can indicate deprotonation of the ligand upon complexation. ksu.edu.trresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic metal complexes (e.g., Pt(II), Pd(II)). In the ¹H NMR spectrum, the disappearance of the N-H proton signal upon complexation confirms the deprotonation of the ligand. Shifts in the resonances of the aromatic and alkyl protons adjacent to the coordinating groups can also provide evidence of complex formation. hilarispublisher.comresearchgate.netacs.org In the ¹³C NMR spectra, a downfield shift of the C=O carbon and an upfield shift of the C=S carbon are typically observed upon O,S chelation. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal center. The appearance of new absorption bands, often attributed to d-d transitions or metal-to-ligand charge transfer (MLCT), confirms the formation of the complex. hilarispublisher.comnih.gov
X-ray Diffraction Studies:
Interactive Table: Expected Spectroscopic Data for a [M(this compound)₂] Complex
Research on Biological Applications of this compound Metal Complexes
Aroylthiourea derivatives and their metal complexes are extensively studied for their potential biological activities, including anticancer, antibacterial, and antifungal properties. uzh.chksu.edu.trresearchgate.net
A common and significant finding in the study of aroylthiourea complexes is that the biological activity of the ligand is often enhanced upon chelation to a metal ion. nih.govresearchgate.net This enhancement is generally attributed to the principles of chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation due to the delocalization of electron density over the chelate ring. This increases the lipophilicity of the complex, facilitating its transport across the lipid membranes of cells, where it can exert its biological effect more efficiently.
For instance, copper(II) complexes of N,N-diethyl-N'-(benzoyl)thiourea derivatives have shown significantly higher cytotoxic activity against tumor cells compared to the free ligands. nih.gov Similarly, the antibacterial activity of some benzoylthiourea (B1224501) derivatives was found to be enhanced upon complexation with copper. researchgate.net It is therefore highly probable that metal complexes of this compound would also exhibit enhanced biological activities compared to the free ligand.
The mechanism of action of aroylthiourea metal complexes is a subject of ongoing research. Several studies point towards interactions with cellular macromolecules, such as DNA and proteins, as the primary mode of action, particularly for their anticancer effects.
Interaction with DNA: Some metal complexes of aroylthioureas have been shown to bind to DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The binding can occur through various modes, including intercalation between the DNA base pairs. nih.gov
Induction of Apoptosis: Many anticancer metal complexes exert their effects by inducing apoptosis, or programmed cell death. Mechanistic studies on related aroylthiourea-metal complexes have shown that they can trigger apoptosis through pathways involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases. nih.gov
Enzyme Inhibition: Certain metal complexes of thiourea derivatives have also been investigated for their ability to inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells or pathogens.
While detailed mechanistic studies specifically on metal complexes of this compound are not widely reported, the existing body of research on analogous compounds provides a strong foundation for understanding their likely mechanisms of biological action.
Interactive Table: Summary of Biological Activity and Mechanistic Insights for Aroylthiourea Metal Complexes
Biological Activity Investigations of 3 Benzoyl 1 2 Phenylethyl Thiourea and Its Derivatives
Antimicrobial Activity Research
Derivatives of benzoylthiourea (B1224501), which incorporate both a benzoyl group and a thiourea (B124793) core, have been a significant area of investigation for new antimicrobial agents. The presence of the sulfur atom and multiple nitrogen atoms allows for diverse chemical modifications, leading to a broad range of biological actions.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Research has shown that benzoylthiourea derivatives possess notable antibacterial properties. The substitution patterns on both the benzoyl and the N'-phenyl rings play a crucial role in determining the potency and spectrum of their activity.
Studies on N-benzoylthiourea derivatives have revealed their efficacy against various bacterial strains. For instance, compounds with halo- and methoxy-group substitutions on the aryl rings have shown increased activity against all tested bacterial strains. nih.gov In one study, a series of benzoylthiourea derivatives were synthesized and tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and a Gram-negative bacterium (Escherichia coli). repec.org The results indicated that compounds like 4-fluorobenzoylthiourea α-alanine and various substituted benzoylthiourea β-alanines exhibited weak to strong antibacterial activity, with S. aureus being the most susceptible. repec.org
Specifically, N-aryl thiourea derivatives have demonstrated better antibacterial activity compared to those with alkyl substituents. nih.gov The introduction of electron-withdrawing groups, such as chlorine atoms, on the phenyl group has been shown to enhance antibacterial activity. nih.gov For example, a 1,2,4-triazolyl-benzoylthiourea derivative displayed bacteriostatic activity against a clinical strain of S. aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/ml. nih.govbohrium.com Another study highlighted that new benzoylthiourea derivatives featuring fluorine substitutions were particularly active against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa. nih.gov However, in some cases, synthesized benzoylthiourea compounds showed no activity against selected bacteria, with the exception of N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea, which was active against Staphylococcus aureus. researchgate.net
Interactive Table: Antibacterial Activity of Benzoylthiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1,2,4-triazolyl-benzoylthiourea derivative | Staphylococcus aureus HU25 | 16 | nih.gov, bohrium.com |
| Fluoro-substituted benzoylthioureas (5a, 5b) | Escherichia coli | 250 | nih.gov |
| Fluoro-substituted benzoylthioureas (5a, 5b) | Pseudomonas aeruginosa | 250 | nih.gov |
| Fluoro-substituted benzoylthiourea (5d) | Escherichia coli | 250 | nih.gov |
| Trifluoromethyl-substituted benzoylthiourea (5e, 5g) | Escherichia coli | 125 | nih.gov |
| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 1) | Methicillin-resistant S. aureus (MRSA) | 1000 | nih.gov |
Antifungal Activity Studies
The antifungal potential of benzoylthiourea derivatives has been extensively investigated, with many compounds showing selective and potent activity, particularly against Candida and Aspergillus species. researchgate.netresearchgate.netjuniperpublishers.comjuniperpublishers.com
A series of N-(4-(trifluoromethyl)-phenyl)thiourea derivatives demonstrated significant in vitro antifungal activity. juniperpublishers.com The most potent compound, with an ethyl group as the R substituent, exhibited a MIC of 7.81 µg/mL against Aspergillus flavus and 15.62 µg/mL against Penicillium expansum. juniperpublishers.com Other derivatives in this series also showed strong antifungal effects with MIC values ranging from 31.25 to 62.5 µg/mL. juniperpublishers.com
Furthermore, certain benzoylthiourea derivatives have shown activity against clinically relevant Candida species. One study reported that a benzoylthiourea derivative with three fluorine atoms (compound 5d) was active against Candida albicans. nih.gov Another study synthesized 2-bromobenzoyl-substituted thiourea derivatives and found that two compounds exhibited antifungal activity against C. albicans, with one also being active against C. parapsilosis.
Interactive Table: Antifungal Activity of Thiourea Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(4-(trifluoromethyl)-phenyl)-N'-ethylthiourea (Compound 7) | Aspergillus flavus | 7.81 | juniperpublishers.com |
| N-(4-(trifluoromethyl)-phenyl)-N'-ethylthiourea (Compound 7) | Penicillium expansum | 15.62 | juniperpublishers.com |
| N-(4-(trifluoromethyl)-phenyl)thiourea derivatives (Compounds 3-6) | Aspergillus flavus / Penicillium expansum | 31.25 - 62.5 | juniperpublishers.com |
| 1-(2,4,6-trifluorobenzoyl)-3-phenylthiourea (Compound 5d) | Candida albicans ATCC 10231 | 250 | nih.gov |
| N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide [L3] | Candida species | 25 - 50 | researchgate.net |
| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide [L5] | Candida species | 25 - 50 | researchgate.net |
Antituberculosis Activity Evaluation and Lead Identification
Given the urgent need for new treatments for tuberculosis (TB), thiourea derivatives have been a focus of research due to their known anti-TB activity, exemplified by the older drug isoxyl, which contains a thiourea pharmacophore. d-nb.info
Recent studies have synthesized and evaluated novel thiourea derivatives, revealing promising activity against Mycobacterium tuberculosis. A series of compounds combining thiourea and 1,3,4-thiadiazole (B1197879) scaffolds were tested against the H37Rv strain. jst.go.jp Two compounds from this series were identified as the most active, with MIC values of 10.96 µM and 11.48 µM, respectively. jst.go.jp These compounds were found to be promising leads for further development.
In another approach, rational molecular modifications were made to design thiourea-based derivatives as inhibitors of the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. researchgate.net This research led to the discovery of compounds with significant antitubercular activity, exhibiting MIC values as low as 0.78 and 1.56 µg/mL, coupled with low cytotoxicity. researchgate.net The substitution on the phenyl ring was found to be critical, with halogen substitutions enhancing the inhibitory activity. researchgate.net
Antiviral Potentials of Thiourea Scaffolds
The structural motif of thiourea is integral to a class of potent antiviral agents. Notably, derivatives containing a phenylethyl group attached to the thiourea core have been identified as effective inhibitors of the Human Immunodeficiency Virus (HIV).
The phenethylthiazolethiourea (PETT) series of compounds emerged as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The lead compound, N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea, was found to inhibit HIV-1 in cell culture with a 50% effective dose (ED50) of 1.3 µM and an IC50 of 0.9 µM against the HIV-1 reverse transcriptase enzyme. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that the 2-phenylethyl linker is optimal for activity and that small electron-withdrawing substituents on the phenyl ring are favorable. core.ac.uk Further optimization of this lead structure led to the development of compounds with nanomolar potency against HIV-1 in cell culture. researchgate.net While some newly synthesized phenyl ethyl thiourea (PET) derivatives showed low anti-HIV activity, specific modifications, such as a chlorine atom at the 2 or 4 position of the phenyl ring, positively affected the antiviral activity. core.ac.ukresearchgate.net
Research on Inhibition of Biofilm Formation
Bacterial biofilms pose a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Thiourea derivatives have shown promise as agents that can inhibit the formation of these resilient microbial communities.
A study focusing on benzoylthiourea derivatives identified a 1,2,4-triazolyl-benzoylthiourea compound that effectively prevented biofilm formation by a clinical strain of S. aureus. nih.govbohrium.com This inhibition was observed at sub-inhibitory concentrations (1/2 MIC, 1/4 MIC, and 1/8 MIC), a finding confirmed by scanning electron microscopy which showed a reduction in adhered cells. nih.govbohrium.comunifei.edu.br This compound was also found to have an effect on the breakdown of pre-formed biofilms, primarily at a concentration of 1/2 MIC. nih.govbohrium.com
In a broader screening, a series of new benzoylthiourea derivatives with fluorine and trifluoromethyl substitutions were tested for their antibiofilm capabilities. All the tested compounds were able to inhibit the development of biofilms formed by at least two of the tested microbial strains, which included E. faecalis, P. aeruginosa, and C. albicans. nih.gov
Interactive Table: Biofilm Inhibition by Benzoylthiourea Derivatives
| Compound | Microbial Strain | Activity | Concentration | Reference |
|---|---|---|---|---|
| 1,2,4-triazolyl-benzoylthiourea derivative | Staphylococcus aureus HU25 | Prevention of biofilm formation | 1/2 MIC, 1/4 MIC, 1/8 MIC | nih.gov, bohrium.com |
| 1,2,4-triazolyl-benzoylthiourea derivative | Staphylococcus aureus HU25 | Breakdown of formed biofilm | 1/2 MIC | nih.gov, bohrium.com |
Anticancer and Cytotoxic Activity Research
The search for more effective and selective anticancer agents has led to the investigation of various chemical scaffolds, including thiourea derivatives. Research has demonstrated that N,N'-disubstituted thioureas, particularly those with aromatic and benzoyl moieties, can exhibit significant cytotoxic activity against a range of cancer cell lines.
A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were synthesized and evaluated for their in vitro cytotoxicity. nih.gov Several of these compounds were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values of ≤ 10 µM. nih.gov Notably, derivatives incorporating 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM, and showed better growth inhibitory profiles than the reference drug cisplatin. nih.gov
In another study, thioureido-benzenesulfonamide hybrids were synthesized and tested. d-nb.info An n-heptane thiourea derivative emerged as the most active compound, showing potent cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and colorectal cancer (Lovo) cell lines with IC50 values of 29.12, 35.63, and 39.83 µg/mL, respectively. d-nb.info
The introduction of a benzoyl group has also been shown to enhance cytotoxic activity. The cytotoxic effects of N-benzoyl-3-allylthiourea (BATU) were higher than its parent compound, allylthiourea (B1665245), against MCF-7 and MCF-7/HER-2 breast cancer cell lines. analis.com.my The presence of p-methoxy on the benzoyl moiety and p-fluoro on the phenyl ring was found to enhance cytotoxic activity. analis.com.my
Interactive Table: Cytotoxic Activity of Thiourea Derivatives
| Compound/Derivative Series | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl)phenylthiourea derivative (Compound 2: 3,4-dichloro-phenyl) | SW480 (Colon) | 8.9 µM | nih.gov |
| 3-(Trifluoromethyl)phenylthiourea derivative (Compound 2: 3,4-dichloro-phenyl) | SW620 (Colon) | 1.5 µM | nih.gov |
| 3-(Trifluoromethyl)phenylthiourea derivative (Compound 8: 4-CF3-phenyl) | SW620 (Colon) | 1.8 µM | nih.gov |
| 3-(Trifluoromethyl)phenylthiourea derivative (Compound 8: 4-CF3-phenyl) | PC3 (Prostate) | 6.9 µM | nih.gov |
| n-Heptane thioureido-benzenesulfonamide (Compound 3) | A549 (Lung) | 29.12 µg/mL | d-nb.info |
| n-Heptane thioureido-benzenesulfonamide (Compound 3) | HeLa (Cervical) | 35.63 µg/mL | d-nb.info |
| n-Heptane thioureido-benzenesulfonamide (Compound 3) | Lovo (Colorectal) | 39.83 µg/mL | d-nb.info |
| n-Heptane thioureido-benzenesulfonamide (Compound 3) | MDA-MB231 (Breast) | 26.28 µg/mL | d-nb.info |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamide) | HepG2, MCF-7, Caco-2, PC-3 | 15.08 - 20.5 µg/mL | analis.com.my |
| Benzothiazole thiourea derivatives | MCF-7, HeLa, HT-29, K-562 | 0.39 µM - 200 µM | analis.com.my |
In Vitro Cytotoxicity Profiling Against Various Cancer Cell Lines
Thiourea derivatives have demonstrated significant potential as anticancer agents, with their cytotoxic effects evaluated against a range of human cancer cell lines. analis.com.mymdpi.com Research has shown that the introduction of different substituents to the thiourea scaffold can lead to potent cytotoxic activities against cancers such as breast, lung, colon, prostate, and liver cancer. analis.com.my
The cytotoxic activity of thiourea derivatives is often assessed using the MTT assay, which measures cell viability. tjnpr.org Studies on various substituted thiourea compounds have revealed promising results against several cancer cell lines:
MCF-7 (Breast Cancer): N-benzoyl-3-allylthiourea (BATU) has shown a higher cytotoxic effect on MCF-7 cells compared to its parent compound, allylthiourea (ATU). nih.gov Specifically, BATU exhibited a lower IC50 value, indicating greater potency. nih.gov Furthermore, its cytotoxicity was even more pronounced in MCF-7 cells overexpressing the HER-2 receptor. nih.gov Copper complexes of certain thiourea benzamide (B126) ligands have also demonstrated high effectiveness against MCF7 breast cancer cell lines, with IC50 values as low as 4.03 µg/mL. mdpi.com
HCT116 (Colon Cancer): A series of novel thiourea derivatives showed significant cytotoxicity against HCT116 cells, with IC50 values indicating potent activity. analis.com.my
A549 (Lung Cancer): Several thioureidobenzenesulfonamide derivatives have been found to be active against the A549 lung cancer cell line, with IC50 values ranging from 29.12 to 114.28 µg/ml. d-nb.info
PC3 (Prostate Cancer): Substituted 3-(trifluoromethyl)phenylthiourea analogs have exhibited high cytotoxicity against PC3 prostate cancer cells, with IC50 values of ≤ 10 µM. nih.gov Some of these derivatives, particularly those with 3,4-dichloro- and 4-CF3-phenyl substituents, displayed the highest activity with IC50 values ranging from 1.5 to 8.9 µM. nih.gov Copper-based complexes of certain thiourea benzamide derivatives have also shown moderate activity against PC3 cell lines. tjnpr.org
HepG2 (Liver Cancer): A novel thiourea derivative demonstrated the best cytotoxicity against seven cancer cell lines, including HepG2, with an IC50 value of 6.21 µM. analis.com.my Copper and platinum complexes of N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide have also been evaluated, with the copper complex showing moderate activity and the platinum complex showing promising effects against HepG2 cells. tjnpr.org
K-562 (Leukemia): Certain 3-(trifluoromethyl)phenylthiourea analogs have been found to be highly cytotoxic against the K-562 leukemia cell line, with IC50 values of ≤ 10 µM. nih.gov One derivative, in particular, induced late apoptosis in 73% of K-562 cells. nih.gov
Interactive Data Table: In Vitro Cytotoxicity of Thiourea Derivatives
| Compound/Derivative | Cell Line | Activity/IC50 Value | Reference |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | IC50: 1.47 mM | nih.gov |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | IC50: 0.64 mM | nih.gov |
| Copper complex of thiourea benzamide ligand | MCF-7 | IC50: 4.03 µg/mL | mdpi.com |
| Thioureidobenzenesulfonamide derivative | A549 | IC50: 29.12 µg/ml | d-nb.info |
| 3,4-dichloro-phenyl substituted 3-(trifluoromethyl)phenylthiourea | PC3 | IC50: 1.5 - 8.9 µM | nih.gov |
| 4-CF3-phenyl substituted 3-(trifluoromethyl)phenylthiourea | PC3 | IC50: 1.5 - 8.9 µM | nih.gov |
| Copper complex of N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide | PC3 | Moderate Activity | tjnpr.org |
| Novel thiourea derivative | HepG2 | IC50: 6.21 µM | analis.com.my |
| Copper complex of N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide | HepG2 | Moderate Activity | tjnpr.org |
| Platinum complex of N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide | HepG2 | Promising Effects | tjnpr.org |
| 3-(trifluoromethyl)phenylthiourea analog | K-562 | IC50: ≤ 10 µM | nih.gov |
Investigation of Selective Cytotoxicity in Cancer Research
A significant challenge in cancer chemotherapy is the development of agents that are selectively toxic to cancer cells while minimizing harm to normal cells. nih.gov Research into thiourea derivatives has shown promise in this area.
Studies on 3-(trifluoromethyl)phenylthiourea analogs revealed that while they were highly cytotoxic to various cancer cell lines, they exhibited favorable selectivity over normal HaCaT (human keratinocyte) cells. nih.gov The most promising of these derivatives were found to be weakly cytotoxic towards the normal cell lines. nih.gov For instance, the selectivity indexes (SIs) for some of the most potent compounds ranged from 4.6 to 16.5, indicating a significantly higher effect on cancer cells compared to normal cells. nih.gov
Furthermore, the cytotoxic effects of N-benzoyl-3-allylthiourea (BATU) were found to be more pronounced in MCF-7 breast cancer cells that overexpress the HER-2 receptor, suggesting a degree of selectivity for cancer cells with specific molecular characteristics. nih.gov This enhanced activity in HER-2 positive cells points towards the potential for developing targeted therapies. nih.gov
Mechanisms of Cell Growth Inhibition and Apoptosis Induction Research
The anticancer activity of thiourea derivatives is often attributed to their ability to inhibit cell growth and induce apoptosis (programmed cell death). nih.govnih.gov
Research on 3-(trifluoromethyl)phenylthiourea analogs has shown that these compounds can reduce the number of cancerous cells by 20–93%. nih.gov The most effective of these derivatives demonstrated a strong pro-apoptotic activity. For example, one compound induced late apoptosis in 95–99% of colon cancer cell lines (SW480 and SW620) and 73% of K-562 leukemia cells. nih.gov
The mechanism of apoptosis induction by some quinoxaline (B1680401) derivatives, which share structural similarities with benzoyl-containing compounds, involves the upregulation of p53 and p21 proteins, which are key regulators of the cell cycle and apoptosis. nih.gov Additionally, a reduction in the anti-apoptotic protein Bcl-2α has been observed. nih.gov In the case of N-benzoyl-3-allylthiourea (BATU), it has been shown to enhance HER-2 expression and inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a crucial role in cell proliferation. nih.gov
Enzyme Inhibition Studies
Thiourea derivatives have been investigated for their inhibitory effects on various enzymes, highlighting their potential for therapeutic applications beyond cancer treatment. researchgate.net
Cholinesterase (AChE and BChE) Inhibition Research
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system. Their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov
Several thiourea derivatives have been identified as potent inhibitors of both AChE and BChE. nih.govmdpi.com For example, coumarin-linked thiourea derivatives have shown significant inhibitory activity. nih.gov One such derivative, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea, was found to be a highly potent inhibitor of AChE with an IC50 value of 0.04 µM. nih.gov Another derivative, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea, was the most potent inhibitor of BChE with an IC50 value of 0.06 µM. nih.gov
Tyrosinase Inhibition Activity Investigations
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of interest for cosmetic and therapeutic purposes to address hyperpigmentation. nih.govmdpi.com Thiourea and its derivatives have been recognized as a class of tyrosinase inhibitors. science.gov
Studies have shown that certain thiourea-containing drugs can significantly inhibit mushroom tyrosinase. science.gov The inhibitory mechanism of some of these compounds has been identified as non-competitive. science.govresearchgate.net The interaction with the tyrosinase enzyme is thought to involve the nitrogen of the thiourea moiety and contacts via the thione group. science.gov Indole-thiourea derivatives have also been synthesized and evaluated, with some compounds showing competitive inhibition of tyrosinase and outperforming the standard inhibitor, kojic acid. mdpi.com
Beta-Glucuronidase (EcGUS) Inhibition Mechanisms
Bacterial beta-glucuronidase (EcGUS) is an enzyme that has been implicated in the gastrointestinal side effects of certain non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Inhibition of this enzyme is a potential strategy to mitigate such adverse effects.
A trisubstituted thiourea compound, 1-((6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea, has been identified as a potent, uncompetitive, and reversible inhibitor of bacterial β-glucuronidase. nih.govsigmaaldrich.com This inhibitor has been shown to be highly selective for bacterial β-glucuronidase over the mammalian enzyme. sigmaaldrich.com Its mechanism of action involves targeting a specific loop structure that protects the active site of the E. coli β-glucuronidase, thereby altering its conformation. sigmaaldrich.com Research has demonstrated that this inhibitor can protect against NSAID-induced enteropathy in animal models. nih.gov
Alpha-Amylase and Alpha-Glucosidase Inhibition Research
The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces post-meal blood glucose spikes. Although direct studies on 3-benzoyl-1-(2-phenylethyl)thiourea are limited, various thiourea derivatives have been evaluated for their inhibitory potential against these enzymes. researchgate.netnih.govjpbsci.com
Research has shown that synthesized thiourea derivatives can exhibit potent inhibitory activity. For instance, a study on 5-amino-nicotinic acid derivatives, which share structural similarities, demonstrated significant inhibition of both α-amylase and α-glucosidase, with some compounds showing activity comparable to the standard drug, acarbose. nih.govd-nb.info The presence and position of different functional groups, such as halogens, on the aromatic rings were found to be crucial for the inhibitory action. nih.govd-nb.info Specifically, compounds with halogens at the para position of the ring showed more potent inhibition. nih.govd-nb.info
The table below summarizes the inhibitory activities of some thiourea-related compounds against α-amylase and α-glucosidase.
Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Various Thiourea Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 5-amino-nicotinic acid deriv. (4-Fluoro) | α-Amylase | 12.17 ± 0.14 | nih.govd-nb.info |
| 5-amino-nicotinic acid deriv. (4-Chloro) | α-Amylase | 12.91 ± 0.04 | nih.govd-nb.info |
| 5-amino-nicotinic acid deriv. (4-Nitro) | α-Amylase | 13.57 ± 0.17 | nih.govd-nb.info |
| 5-amino-nicotinic acid deriv. (4-Fluoro) | α-Glucosidase | 12.01 ± 0.09 | nih.govd-nb.info |
| 5-amino-nicotinic acid deriv. (4-Chloro) | α-Glucosidase | 12.72 ± 0.12 | nih.govd-nb.info |
Protease Enzyme Inhibition Studies
Protease inhibitors are a class of drugs used in the treatment of various diseases, including viral infections like HIV. core.ac.uk Research into the protease inhibitory potential of benzoylthiourea derivatives has shown promising results. Studies on various synthesized thiourea derivatives have confirmed moderate to good inhibitory activity against proteases. researchgate.net
For example, certain benzoyl isothiocyanate derivatives designed to fit the active site of HIV-1 protease have been synthesized and evaluated. core.ac.uk In one study, nitro-substituted derivatives showed significant percentage inhibition of the enzyme at a concentration of 100 µM. core.ac.uk Molecular docking studies have also supported these findings, suggesting strong interactions between thiourea compounds and the active sites of protease enzymes. researchgate.net
Research on Kinase Inhibition (e.g., EGFR, HER-2, MK-2)
Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), are crucial targets in cancer therapy due to their role in cell proliferation and signaling. biointerfaceresearch.comacs.org Thiourea derivatives have been identified as potent inhibitors of these kinases. researchgate.net
Studies have shown that the general scaffold of thiourea plays a significant role in its ability to bind to and inhibit enzymes like protein tyrosine kinases. researchgate.net For instance, certain quinazoline (B50416) derivatives containing a thiourea linker showed less favorable inhibitory activity compared to urea (B33335) linkers, indicating the linker's importance. nih.gov However, other research has successfully synthesized potent dual EGFR/HER2 kinase inhibitors based on thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) scaffolds. nih.gov One such compound, a dual EGFR/HER2 kinase inhibitor, demonstrated an IC₅₀ value of 0.153 µM for EGFR and 0.108 µM for HER2. nih.gov
The table below presents the kinase inhibitory activity of selected compounds related to thiourea derivatives.
Table 2: Kinase Inhibitory Activity of Selected Derivatives
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Dihydropyrimidine Derivative (15) | EGFR | 84 | acs.org |
| Dihydropyrimidine Derivative (15) | VEGFR-2 | 3.50 | acs.org |
| Quinazoline Derivative (6) | EGFR | 10 | nih.gov |
| Quinazoline Derivative (6) | VEGFR-2 | 80 | nih.gov |
| Thiazole Derivative (39) | EGFR | 153 | nih.gov |
| Thiazole Derivative (39) | HER2 | 108 | nih.gov |
| Thiazole Derivative (43) | EGFR | 122 | nih.gov |
| Thiazole Derivative (43) | HER2 | 78 | nih.gov |
IC₅₀ represents the concentration of a substance required to inhibit the activity of an enzyme by 50%.
Antioxidant Activity Research
Antioxidants are vital for protecting the body against oxidative stress caused by reactive oxygen species (ROS). researchgate.net Thiourea and its derivatives have been recognized for their antioxidant properties. researchgate.netresearchgate.netmdpi.com
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of thiourea derivatives is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.nethueuni.edu.vnd-nb.info These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com
Studies have demonstrated that the antioxidant activity is highly dependent on the molecular structure. For example, in a comparative study, 1,3-diphenyl-2-thiourea (DPTU) showed significantly better free radical scavenging ability than 1-benzyl-3-phenyl-2-thiourea (BPTU). researchgate.nethueuni.edu.vn Furthermore, research on thiophenyl-chalcone derivatives revealed that compounds containing a hydroxyl group exhibited the highest antioxidant activity. dergipark.org.tr A study on 1,3-bis(3,4-dichlorophenyl) thiourea showed strong antioxidant potential with an IC₅₀ of 45 µg/mL in the DPPH assay and 52 µg/mL against ABTS radicals. mdpi.com
Table 3: Antioxidant Activity of Various Thiourea Derivatives
| Compound/Derivative | Assay | IC₅₀ | Reference |
|---|---|---|---|
| 1,3-Diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | researchgate.nethueuni.edu.vn |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | researchgate.nethueuni.edu.vn |
| 1,3-Diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM | researchgate.nethueuni.edu.vn |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM | researchgate.nethueuni.edu.vn |
| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ M | hueuni.edu.vn |
| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1.1 x 10⁻³ M | hueuni.edu.vn |
| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | DPPH | 45 ± 2 µg | researchgate.net |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | mdpi.com |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | mdpi.com |
IC₅₀ represents the concentration of a substance required to scavenge 50% of the free radicals.
Cellular Antioxidant Mechanisms
The primary mechanism by which many thiourea derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT). researchgate.nethueuni.edu.vn This process involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. researchgate.net Quantum chemical calculations have supported that the HAT mechanism is generally preferred over the single electron transfer (SET) mechanism for thiourea derivatives when reacting with free radicals. researchgate.nethueuni.edu.vn
Cellular studies have shown that thiourea compounds can suppress oxidative burst pathways in immune cells like phagocytes, which are responsible for generating free radicals during inflammation. pharmacophorejournal.com Certain derivatives have been found to significantly inhibit the production of superoxide (B77818) anions and other reactive oxygen species, indicating their potential as anti-inflammatory agents by mitigating oxidative stress at a cellular level. pharmacophorejournal.com The presence and position of substituents on the thiourea structure, such as methyl groups, can influence antioxidant activity through steric effects, which alter interactions with free radicals and bioavailability. nih.gov
Other Biological Activities Under Research
The versatile structure of the thiourea scaffold has led to the exploration of a wide array of other biological activities. Numerous studies have reported that thiourea derivatives possess significant antimicrobial, antifungal, anticancer, and antiviral properties. mdpi.comnih.gov
Antimicrobial and Antifungal Activity: Various benzoylthiourea derivatives have been synthesized and tested against different bacterial and fungal strains. nih.govresearchgate.net For example, 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thiourea compounds have shown notable antifungal activity against several fungal species. nih.gov The introduction of halogen atoms or other heterocyclic rings to the thiourea moiety has been shown to enhance antimicrobial potency. nih.gov
Anticancer Activity: Thiourea derivatives are well-regarded for their cytotoxic activity against numerous cancer cell lines. researchgate.netmdpi.com Their mechanisms of action often involve the inhibition of key enzymes in cancer progression. researchgate.net
Antiviral Activity: The thiourea pharmacophore is a component in various compounds with antiviral activity, including promising anti-HIV agents. nih.gov
This broad spectrum of activity highlights the importance of the thiourea core in medicinal chemistry and underscores the potential for developing novel therapeutic agents based on this versatile scaffold.
Anti-inflammatory Research
The anti-inflammatory potential of benzoylthiourea derivatives has been a subject of significant investigation. These compounds are explored for their ability to mitigate inflammatory responses, which are central to a wide range of pathological conditions.
Research into novel N-phenylcarbamothioylbenzamides, a class of benzoylthiourea derivatives, has demonstrated notable anti-inflammatory effects. In a study utilizing the carrageenan-induced paw edema model in mice, several derivatives exhibited significantly higher anti-inflammatory activity compared to the standard drug, indomethacin. scispace.com For instance, derivatives with specific substitutions on the phenyl ring, such as N-(2,4-dibromophenyl) and N-(3-nitrophenyl) substituents, showed the most potent activity. scispace.com These compounds were also found to potently inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation, with a markedly lower incidence of ulcerogenic effects compared to indomethacin. scispace.com
Another study synthesized a series of thiazole derivatives from substituted benzoylthiourea precursors and screened them for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method. researchgate.netitmedicalteam.pl This highlights a common strategy where the benzoylthiourea scaffold is used as a starting point for developing new anti-inflammatory agents.
Furthermore, the precursor molecule, phenethylisothiocyanate (PEITC), found in winter cress seeds, has shown strong in vivo and in vitro anti-inflammatory properties. nih.gov PEITC was observed to significantly reduce carrageenan-induced rat paw edema, an effect comparable to aspirin. nih.gov It also decreased the mRNA levels of key inflammation-related genes, including inducible cyclooxygenase (COX-2) and nitric-oxide synthase (iNOS), as well as proinflammatory cytokines in stimulated macrophage cell lines. nih.gov
Table 1: Anti-inflammatory Activity of Selected Benzoylthiourea Derivatives
| Compound/Derivative | Model | Key Findings | Reference |
| N-(2,4-dibromophenyl)- and N-(3-nitrophenyl)- N-phenylcarbamothioylbenzamides | Carrageenan-induced paw edema in mice | Potent anti-inflammatory activity (61.45% and 51.76% inhibition, respectively) and significant inhibition of PGE2 synthesis with low ulcer incidence. | scispace.com |
| Thiazole derivatives from benzoylthiourea | Carrageenan-induced rat paw edema | Synthesized and screened for anti-inflammatory activity. | researchgate.netitmedicalteam.pl |
| Phenethylisothiocyanate (PEITC) | Carrageenan-induced rat paw edema & in vitro macrophage model | Significant reduction in paw edema; decreased mRNA levels of COX-2, iNOS, and proinflammatory cytokines. | nih.gov |
Antimalarial Activity Exploration
A significant area of investigation involves the metal complexes of benzoylthiourea derivatives. A series of novel cationic 2,2'-bipyridyl and 1,10-phenanthroline (B135089) platinum(II) benzoylthiourea complexes have been synthesized and evaluated for their in vitro antimalarial activity. nih.govacs.org These complexes were found to form moderately strong associations with ferriprotoporphyrin IX and inhibit the formation of β-hematin, which is crucial for the survival of the malaria parasite. nih.govacs.org Notably, four of the synthesized compounds demonstrated in vitro antimalarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.gov The active complexes also showed selective activity against the malaria parasites with high selectivity indices. nih.gov
General reviews on thiourea derivatives frequently highlight their potential as antimalarial agents, indicating that the core thiourea scaffold is a recognized pharmacophore for this therapeutic area. dergipark.org.trnih.gov The versatility of the thiourea structure allows for the synthesis of a wide array of derivatives with diverse biological activities, including antiprotozoal properties. mdpi.com
Table 2: Antimalarial Activity of Benzoylthiourea Complexes
| Compound/Derivative | Parasite Strain | Key Findings | Reference |
| Cationic 2,2'-bipyridyl and 1,10-phenanthroline platinum(II) benzoylthiourea complexes | P. falciparum (D10 and K1 strains) | Inhibition of β-hematin formation; activity against both chloroquine-sensitive and -resistant strains with high selectivity. | nih.govacs.org |
Research on Potential Anti-Alzheimer Effects
Alzheimer's disease is a complex neurodegenerative disorder, and the development of multi-target agents is a promising therapeutic strategy. Thiourea derivatives have been investigated for their potential to address some of the key pathological features of Alzheimer's disease, such as the inhibition of cholinesterase enzymes. mdpi.com
Research has focused on the synthesis of novel thiourea derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a role in the breakdown of the neurotransmitter acetylcholine. A study on new thiourea and benzamide derivatives of 2-aminothiazole (B372263) identified a thiourea derivative (compound 3c) as a potent and selective BChE inhibitor with an IC50 value of 0.33 μM. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for these compounds. nih.gov
Another study synthesized a series of 1-aroyl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives and evaluated their anti-acetylcholinesterase activity. nih.gov Several of these aroyl(thio)urea derivatives demonstrated potent inhibitory activity in the sub-micromolar range. nih.gov These findings suggest that the benzoylthiourea scaffold can be effectively utilized in the design of cholinesterase inhibitors.
Furthermore, some thiourea derivatives have been investigated for their neuroprotective effects. In one study, selected thiourea derivatives demonstrated a neuroprotective effect against H2O2-induced damage in a neuronal cell line. nih.gov This suggests that beyond cholinesterase inhibition, these compounds may offer additional therapeutic benefits for neurodegenerative diseases.
Table 3: Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value | Key Findings | Reference |
| Thiourea derivative of 2-aminothiazole (3c) | Butyrylcholinesterase (BChE) | 0.33 μM | Potent and selective BChE inhibitor with a mixed-type inhibition mechanism. | nih.gov |
| 1-Aroyl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives | Acetylcholinesterase (AChE) | Sub-micromolar range | Potent inhibitory activity. | nih.gov |
Structure Activity Relationship Sar and Mechanistic Pathways in 3 Benzoyl 1 2 Phenylethyl Thiourea Research
Correlating Structural Modifications with Biological Potency
The biological potency of thiourea (B124793) derivatives is highly dependent on their structural characteristics. Structure-activity relationship (SAR) studies on analogs of 3-benzoyl-1-(2-phenylethyl)thiourea have demonstrated that modifications to the aryl rings and the thiourea linker can significantly impact their therapeutic potential, particularly in antimicrobial and anticancer applications.
For instance, studies on a series of 1-benzoyl-3-phenyl-thiourea derivatives have shown that the introduction of halo- and methoxy-substituents on the aryl rings leads to increased activity against various bacterial strains when compared to other types of substituents. mdpi.comnih.gov Similarly, research into 3-(trifluoromethyl)phenylthiourea (B159877) analogs revealed that specific substitutions are crucial for cytotoxic activity against cancer cell lines. Compounds with 3,4-dichloro- and 4-CF3-phenyl substituents showed the highest potency, with IC50 values ranging from 1.5 to 8.9 µM against human colon and prostate cancer cells. nih.gov These derivatives were found to have better growth-inhibitory profiles than the conventional chemotherapy drug cisplatin. nih.gov
The following table summarizes the cytotoxic activity of selected 3-(trifluoromethyl)phenylthiourea derivatives, which are structurally related to this compound, against various cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Thiourea Derivatives
| Compound | Substituent | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) |
|---|---|---|---|---|---|
| 1 | 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 4.8 | 8.9 | 13.7 | 1.5 |
| 2 | 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 1.5 | 3.5 | 9.7 | 2.1 |
| 3 | 1-(2,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 3.6 | 7.9 | 10.3 | 2.5 |
| 8 | 1-(4-(trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 2.6 | 1.7 | 6.9 | 16.9 |
| Cisplatin | (Reference) | 12.8 | 17.5 | 13.1 | 2.4 |
Data sourced from nih.gov
These findings underscore the critical role that specific structural modifications play in enhancing the biological potency of this class of compounds.
Identification of Pharmacophore Features Essential for Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For benzoylthiourea (B1224501) derivatives, the key pharmacophoric features include the thiourea moiety (NH-C(S)-NH), a benzoyl group, and substituted aryl rings. nih.gov
The thiourea core is crucial as it can form key interactions with biological targets. biointerfaceresearch.com The sulfur atom acts as a hydrogen bond acceptor and can coordinate with metal ions, while the N-H groups can act as hydrogen bond donors. biointerfaceresearch.comnih.gov A validated pharmacophore model for related 1-benzoyl-3-methylthiourea derivatives identified three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor as essential for activity. researchgate.net The benzoyl and phenylethyl groups in this compound likely occupy these hydrophobic and aromatic regions, contributing to target binding. The carbonyl oxygen of the benzoyl group and the thione sulfur are key hydrogen bond acceptors. nih.govresearchgate.net The spatial arrangement of these features is critical; for instance, the thione and ketone atoms are often found in an anti conformation. nih.gov
Elucidation of Molecular Mechanisms of Action in Biological Systems
Understanding the molecular mechanisms through which this compound and its analogs exert their effects is vital for their development as therapeutic agents. Research has focused on identifying their protein targets and the cellular pathways they modulate.
Thiourea derivatives are known to interact with a variety of protein targets. Molecular docking and enzymatic studies have implicated several enzymes and receptors in their mechanism of action.
Protein Kinases: Several studies suggest that benzoylthiourea derivatives can act as protein kinase inhibitors. Targets include BRAF kinase, a key protein in a signaling pathway often mutated in cancers. researchgate.netnih.gov Other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Epidermal Growth Factor Receptor (EGFR) kinase, have also been identified as potential targets for related thiourea compounds. nih.govbiointerfaceresearch.com The binding typically involves hydrogen bonds and hydrophobic interactions within the kinase's active site.
Urease: A series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have been identified as potent inhibitors of urease, an enzyme implicated in various pathologies. mdpi.com Kinetic studies revealed a non-competitive mode of inhibition for the most active compounds. mdpi.com
Carbonic Anhydrase: Chiral thiourea derivatives have been shown to inhibit human carbonic anhydrase (hCA) isozymes I and II, which are involved in pH regulation and other physiological processes. tandfonline.com
Molecular docking studies have provided detailed insights into the binding modes. For example, the interaction between thiourea derivatives and the BRAF protein kinase is stabilized by high binding affinity. researchgate.net Similarly, docking of urease inhibitors showed that the thiourea core interacts with key residues in the enzyme's active site. mdpi.com
Beyond direct protein inhibition, thiourea derivatives modulate various cellular pathways, primarily leading to anticancer effects.
Induction of Apoptosis: A significant mechanism of action for the cytotoxic activity of thiourea analogs is the induction of programmed cell death, or apoptosis. Studies on 3-(trifluoromethyl)phenylthiourea derivatives showed they are strong pro-apoptotic agents. nih.gov For example, compound 2 (1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea) induced late-stage apoptosis in 95-99% of colon cancer cells and 73% of leukemia cells. nih.gov
Modulation of Signaling Pathways: Other signaling pathways have also been implicated. For instance, a quinazoline-based thiourea derivative was reported to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov
Influence of Substituent Effects on Biological Profiles
The electronic and steric properties of substituents on the aryl rings of benzoylthiourea derivatives have a profound influence on their biological activity.
The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at specific positions can dramatically alter potency. Research has shown that electronegative groups, such as halogens (Cl, F) or trifluoromethyl (CF₃), at the para-position of the phenyl ring can enhance biological activity. nih.govpsu.edu This is attributed to changes in the molecule's lipophilicity and electronic properties, which can improve cell membrane penetration and target binding affinity. analis.com.my For example, the potent cytotoxic activity of compounds 2 and 8 in Table 1 is linked to the presence of dichloro and trifluoromethyl substituents, respectively. nih.gov
Conversely, the position and size of the substituent are also critical. Methoxy (B1213986) groups (an EDG) have been shown to increase antimicrobial activity. mdpi.com However, bulky substituents can sometimes lead to a decrease or loss of activity, likely due to steric hindrance that prevents the molecule from fitting into the target's binding site. analis.com.my The interplay of these electronic and steric factors is a key consideration in the rational design of new, more potent thiourea-based therapeutic agents.
Computational and Theoretical Investigations of 3 Benzoyl 1 2 Phenylethyl Thiourea
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netuw.edu.pl This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein. researchgate.net
Prediction of Binding Affinities and Modes
Molecular docking studies are pivotal in predicting how 3-benzoyl-1-(2-phenylethyl)thiourea and its derivatives bind to various biological targets. These studies calculate the binding affinity, often expressed as a binding energy (in kcal/mol), which indicates the strength of the interaction. A lower binding energy suggests a more stable and favorable interaction. For instance, in studies involving thiourea (B124793) derivatives, compounds with lower binding energies are considered to have better potential as inhibitors. jppres.comnih.gov
The binding mode, which describes the specific orientation and conformation of the ligand within the receptor's binding site, is also determined. This includes identifying the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, the presence of specific functional groups, like a phenylethyl group, can significantly influence the binding mode and affinity. uw.edu.pl
Identification of Key Interacting Residues
A crucial outcome of molecular docking is the identification of key amino acid residues within the target protein that interact with the ligand. These interactions are essential for the stability of the complex and the biological activity of the compound. For instance, hydrogen bonds between the thiourea moiety and specific residues in a protein's active site are often critical for its inhibitory action. nih.gov The analysis of these interactions helps in understanding the mechanism of action at a molecular level.
For related thiourea derivatives, molecular docking has successfully identified key interactions with various enzymes. For example, studies on other benzoylthiourea (B1224501) derivatives have revealed crucial hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of enzymes like urease and protein kinases. researchgate.netmdpi.com
Below is a table summarizing representative binding affinities of thiourea derivatives with various protein targets, illustrating the data obtained from molecular docking studies.
| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) |
| Benzoylthiourea Derivatives | BRAF (V600E) protein kinase | High affinity (specific values not always provided) | Not specified in the provided context |
| Flavonoid Acetamide Derivatives | AChE and BChE | -7.5 and -7.6 | Not specified in the provided context researchgate.net |
| 5-Fluorouracil-Thiourea-Benzoyl Derivatives | Thymidylate Synthase | -8.82 (for FUBT-81) | Not specified in the provided context jppres.com |
| Bis-(1-(benzoyl)-3-methyl thiourea) Platinum (II) Complexes | Breast Cancer Receptor (3ERT) | Lower than native ligand and cisplatin | THR A:347, ASP A:351 nih.gov |
| 1,3-Disubstituted Thiourea Derivatives | 5-HT2A Receptor | Ki = 0.60 ± 0.024 nM (for derivative with benzyl (B1604629) group) | Interactions in the upper binding site |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. jppres.com These simulations provide insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. jppres.comnih.gov By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can assess the stability of the interactions predicted by molecular docking. jppres.com
The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key parameters analyzed in MD simulations. A stable RMSD value over the simulation time indicates that the ligand remains bound in a stable conformation within the binding site. jppres.comnih.gov RMSF analysis helps to identify which parts of the protein are flexible and which are more rigid upon ligand binding. For some thiourea derivatives, MD simulations have confirmed the stability of the docked poses, showing minimal fluctuations and persistent interactions with key residues throughout the simulation. jppres.comnih.gov
Density Functional Theory (DFT) Calculations in Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgresearchgate.net It is a powerful tool for understanding the intrinsic electronic properties of a molecule like this compound, which in turn govern its reactivity and spectroscopic characteristics. rajpub.com
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.comyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For various thiourea derivatives, DFT calculations have been used to determine these energies, providing insights into their reactivity. researchgate.net For instance, a smaller energy gap in certain derivatives has been correlated with their observed biological activity. researchgate.net
The table below presents theoretical electronic properties for a related compound, 3-benzoyl-1,1-dimethyl-thiourea (3BDMT), as determined by DFT calculations. researchgate.net
| Parameter | Form I | Form II |
| HOMO Energy (eV) | -6.44 | -6.44 |
| LUMO Energy (eV) | -2.46 | -2.46 |
| Energy Gap (eV) | 3.98 | 3.98 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. researchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net
For thiourea derivatives, MEP maps can identify the most likely sites for hydrogen bonding and other non-covalent interactions. rsc.org The oxygen and sulfur atoms of the benzoyl and thiourea groups, respectively, typically show negative potential, making them hydrogen bond acceptors. Conversely, the N-H protons exhibit positive potential, marking them as hydrogen bond donors. researchgate.netnih.gov This information is invaluable for understanding the intermolecular interactions that dictate the compound's crystal packing and its binding to biological receptors. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in Research
While specific in silico ADMET data for this compound is not extensively documented in publicly available literature, the ADMET profiles of structurally related benzoylthiourea derivatives have been investigated. These studies provide a framework for understanding the potential pharmacokinetic and toxicological properties of this class of compounds. In silico tools are frequently used to predict "drug-likeness," which helps in the early assessment of a compound's potential as a therapeutic agent. researchgate.net
The evaluation of drug-likeness is often based on established rules such as Lipinski's Rule of Five and Veber's Rule. These guidelines assess parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For many benzoylthiourea derivatives that have been studied, they generally exhibit good drug-likeness properties, adhering to these rules. researchgate.netresearchgate.net
Pharmacokinetic predictions for related thiourea compounds have also been performed to assess their absorption, distribution, metabolism, and excretion characteristics. conicet.gov.ar For instance, parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450 are commonly evaluated.
Toxicity prediction is another critical component of in silico analysis. Computational models are employed to flag potential mutagenicity, carcinogenicity, hepatotoxicity, and other adverse effects. For some thiourea derivatives, in silico toxicity predictions have indicated potential concerns such as mutagenicity, which would necessitate further experimental validation. conicet.gov.ar
A representative summary of the types of ADMET parameters typically evaluated for benzoylthiourea derivatives is presented in the table below. It is important to note that these are generalized parameters and specific values for this compound would require a dedicated computational study.
Table 1: Representative In Silico ADMET Parameters for Benzoylthiourea Derivatives
| Parameter Category | Predicted Property | General Findings for Related Compounds |
| Absorption | Human Intestinal Absorption | Variable, often predicted to be high |
| Caco-2 Permeability | Moderate to high permeability | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Generally predicted to be non-penetrant |
| Plasma Protein Binding | Typically high | |
| Metabolism | CYP450 2D6 Inhibition | Often predicted as inhibitors |
| CYP450 3A4 Inhibition | Often predicted as inhibitors | |
| Excretion | Renal Organic Cation Transporter | Substrate potential varies |
| Toxicity | AMES Mutagenicity | Some derivatives show potential for mutagenicity conicet.gov.ar |
| Hepatotoxicity | Potential for hepatotoxicity has been noted conicet.gov.ar |
Quantum Chemical Descriptors in Predictive Modeling of Activity
Quantum chemical calculations are a powerful tool for elucidating the electronic structure and reactivity of molecules. Descriptors derived from these calculations are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that predict the biological activity of compounds. scispace.comtubitak.gov.tr For benzoylthiourea derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate these descriptors. scispace.comresearchgate.net
The electronic properties of these molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial descriptor of molecular reactivity and stability; a smaller energy gap suggests higher reactivity. researchgate.net
Other quantum chemical descriptors that are often correlated with the biological activity of thiourea derivatives include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters provide insights into the molecule's charge distribution, polarizability, and propensity to participate in chemical reactions. For example, studies on various benzoylthiourea derivatives have found good correlations between these quantum chemical parameters and their observed antifungal or other biological activities. scispace.com
The table below lists some of the key quantum chemical descriptors and their significance in the predictive modeling of the activity of thiourea compounds.
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance in Predictive Modeling |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; higher values suggest greater electron-donating capacity. researchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; lower values suggest greater electron-accepting capacity. researchgate.net |
| HOMO-LUMO Energy Gap | ΔE | Indicates molecular reactivity and stability; a smaller gap often correlates with higher reactivity. researchgate.net |
| Electronegativity | χ | Describes the ability of a molecule to attract electrons. |
| Chemical Potential | μ | Related to the escaping tendency of electrons from a stable system. |
| Hardness | η | Measures the resistance to change in electron distribution. |
| Softness | S | The reciprocal of hardness, indicating the ease of charge transfer. researchgate.net |
| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. |
These computational approaches, both in ADMET prediction and quantum chemical modeling, are instrumental in guiding the synthesis and biological evaluation of new thiourea derivatives by prioritizing compounds with favorable predicted profiles.
Future Research Directions and Therapeutic Potential from an Academic Perspective
Rational Design of Next-Generation Thiourea (B124793) Derivatives
The foundation for future advancements lies in the rational design of new thiourea molecules. This approach moves beyond random screening, employing a deep understanding of structure-activity relationships (SAR) and molecular interactions to create compounds with enhanced efficacy and specificity.
Key strategies in the rational design of thiourea derivatives include:
Structure-Based Drug Design: This involves using the three-dimensional structure of a biological target, such as an enzyme's active site or a receptor's binding pocket, to design complementary inhibitor molecules. For instance, researchers have designed novel phenethylthiazolylthiourea (PETT) derivatives by analyzing the non-nucleoside inhibitor (NNI) binding pocket of HIV reverse transcriptase. nih.gov This led to the creation of compounds with potent anti-HIV activity. nih.gov Similarly, the crystal structure of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis has been used to guide modifications of urea-based ligands, leading to the synthesis of thiourea derivatives with promising antitubercular activity. nih.gov
Bioisosteric Replacement: This strategy involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties. A notable example is the substitution of the oxygen atom in glutamate (B1630785) urea (B33335) heterodimers with a sulfur atom to create glutamate thiourea derivatives. nih.gov Molecular docking and QSAR models predicted that this change would yield a new library of high-affinity ligands for the prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. nih.gov
Pharmacophore Hybridization: This technique combines two or more distinct pharmacophores (the essential molecular features for biological activity) into a single hybrid molecule. This can lead to dual-acting compounds or molecules with improved properties. Researchers have designed and synthesized sorafenib (B1663141) analogs containing both quinazoline (B50416) and thiourea moieties to act as dual tyrosine kinase inhibitors of EGFR and VEGFR-2. nih.gov
The table below summarizes examples of rationally designed thiourea derivatives and their targeted biological applications.
| Derivative Class | Design Strategy | Biological Target | Therapeutic Area | Key Findings |
| Phenethylthiazolylthiourea (PETT) Derivatives | Structure-Based Design | HIV Reverse Transcriptase | Antiviral (HIV) | Derivatives with ortho-F, ortho-Cl, and meta-F substituents showed potent anti-HIV activity with IC50 values < 1 nM. nih.gov |
| Substituted Thiourea Analogues (TKR-series) | Rational Design based on K-Ras pocket | K-Ras Protein | Anticancer (NSCLC) | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea significantly reduced the proliferation of the A549 lung cancer cell line (IC50 = 0.2 µM). tandfonline.combiointerfaceresearch.com |
| 5'-Thiourea-Substituted α-Thymidine Analogues | Structure-Based Design | Thymidine Monophosphate Kinase (TMPKmt) | Antitubercular | An α-thymidine derivative with a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety showed a Ki of 0.6 μM and good inhibitory activity against growing M. tuberculosis. acs.orgscispace.com |
| Glutamate Thiourea Derivatives | Bioisosteric Replacement | Prostate-Specific Membrane Antigen (PSMA) | Cancer Diagnostics/Therapy | In silico guided selection led to a new class of small molecule PSMA inhibitors with nanomolar affinity. nih.gov |
| Quinazoline-Thiourea Sorafenib Analogs | Pharmacophore Hybridization | EGFR and VEGFR-2 | Anticancer | Compounds 10b and 10q exhibited potent dual inhibitory activities against EGFR (IC50 = 0.02 µM and 0.01 µM) and VEGFR-2 (IC50 = 0.05 µM and 0.08 µM). nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
The thiourea scaffold is privileged in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets. biointerfaceresearch.commdpi.comsciencepublishinggroup.comresearchgate.net This promiscuity is an asset, suggesting that with further research, thiourea derivatives could be developed for new therapeutic applications beyond their initially discovered activities.
Future research will likely focus on exploring the potential of compounds like 3-benzoyl-1-(2-phenylethyl)thiourea and its analogs against a wider array of targets. mdpi.com Areas of active and future investigation include:
Anticancer Therapies: Thiourea derivatives have shown promise against various cancer cell lines, including lung, breast, colon, and leukemia. tandfonline.combiointerfaceresearch.commdpi.com The mechanisms are varied, targeting key proteins like K-Ras, microtubule polymerization, and kinases such as EGFR and VEGFR-2. nih.govtandfonline.commdpi.com Future work could explore their effects on other cancer hallmarks, such as angiogenesis and metastasis. mdpi.com
Antiviral Agents: Beyond HIV, thioureas have been identified as inhibitors of other viruses. A novel class of thiourea compounds was found to inhibit herpes simplex virus type 1 (HSV-1) by impairing the cleavage and packaging of viral DNA, with resistance mapping to the UL6 gene. nih.gov This opens a new avenue for developing antivirals with novel mechanisms of action.
Antimicrobial Agents: With the rise of antimicrobial resistance, there is a pressing need for new drugs. Thiourea derivatives have demonstrated antibacterial activity against strains like E. faecalis, P. aeruginosa, and S. aureus, as well as antifungal properties. mdpi.comnih.gov Some derivatives have also shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.orgscispace.com
Enzyme Inhibition: Thioureas are effective inhibitors of various enzymes. They have shown inhibitory activity against carbonic anhydrases (implicated in glaucoma and other diseases), urease (linked to infections by H. pylori), and cholinesterases (targets for Alzheimer's disease treatment). mdpi.comresearchgate.netnih.govtandfonline.commdpi.com The exploration of their effects on a broader range of clinically relevant enzymes is a promising research direction.
Advanced Drug Delivery Systems Research for Thiourea Compounds
A significant challenge in translating promising compounds into effective therapies is overcoming poor bioavailability, often linked to low water solubility. mdpi.com Many thiourea derivatives are hydrophobic, which can limit their clinical application. Advanced drug delivery systems (DDS) offer a solution by improving the solubility, stability, and targeting of therapeutic agents. nih.govtandfonline.com
Future research into DDS for thiourea compounds could include:
Nanoparticle-Based Systems: Encapsulating thiourea derivatives within polymeric or lipid-based nanoparticles can enhance their solubility and control their release. tandfonline.commdpi.com These systems can be designed to deliver both hydrophobic and hydrophilic compounds and can be surface-modified for targeted delivery to specific tissues or cells. tandfonline.com
Cyclodextrin Inclusion Complexes: Cyclodextrins are macrocyclic molecules with a hydrophilic exterior and a hydrophobic interior cavity. mdpi.comtandfonline.com They can encapsulate poorly soluble drugs, like many thioureas, forming inclusion complexes that increase their aqueous solubility and bioavailability. tandfonline.com
Hydrogels: Three-dimensional polymer networks known as hydrogels can be loaded with drugs for sustained local release. mdpi.comnih.gov This could be particularly useful for topical applications of antimicrobial or anti-inflammatory thiourea derivatives.
Conjugation for Targeted Delivery: Thiourea derivatives can be chemically linked to targeting moieties. For example, a high-affinity glutamate thiourea ligand was conjugated to a chelating moiety for the radioisotope Technetium-99m. nih.gov This bioconjugate was able to selectively target PSMA-positive prostate cancer cells, demonstrating a powerful strategy for targeted radio-imaging and therapy. nih.gov
| Drug Delivery System | Description | Potential Application for Thiourea Compounds |
| Polymeric Nanoparticles | Drug encapsulated within a polymer matrix. | Enhance solubility and bioavailability of hydrophobic thioureas; enable controlled release and co-delivery. tandfonline.commdpi.com |
| Lipid-Based Nanoparticles | Includes liposomes and solid lipid nanoparticles. | Improve encapsulation of lipophilic thioureas, reduce systemic toxicity, and facilitate targeted delivery. mdpi.com |
| Cyclodextrin Complexes | Host-guest complexes formed with poorly soluble drugs. | Increase the aqueous solubility and dissolution rate of thiourea derivatives. mdpi.comtandfonline.com |
| Hydrogels | Cross-linked 3D polymer networks that absorb water. | Provide sustained and localized release for topical or site-specific applications. mdpi.comnih.gov |
| Bioconjugates | Compound chemically linked to a targeting ligand or imaging agent. | Enable targeted delivery to specific cells (e.g., cancer cells) or use in molecular imaging. nih.gov |
Collaborative Interdisciplinary Research Approaches (Chemistry, Biology, Computational Science)
The complexity of modern drug discovery necessitates a departure from siloed research. The future development of thiourea derivatives will increasingly rely on collaborative, interdisciplinary approaches that integrate chemistry, biology, and computational science.
Chemistry: Synthetic organic chemists are essential for designing and creating novel thiourea derivatives. They develop efficient synthetic routes and perform the molecular modifications suggested by computational models and biological data. nih.govtandfonline.comtandfonline.com
Biology: Pharmacologists and molecular biologists evaluate the synthesized compounds. They conduct in vitro assays to determine enzyme inhibition, cytotoxicity against cell lines, and antimicrobial activity. biointerfaceresearch.commdpi.comtandfonline.com They also perform in vivo studies in animal models to assess efficacy and pharmacokinetics. nih.gov
Computational Science: Computational chemists use molecular docking, quantum mechanics, and quantitative structure-activity relationship (QSAR) modeling to predict how a thiourea derivative will bind to its target. nih.govnih.govbiointerfaceresearch.com This in silico work guides synthetic chemists, helping to prioritize which molecules to synthesize and test, thereby saving time and resources. nih.gov
The successful development of PSMA inhibitors is a prime example of this synergy, where computational predictions guided the chemical synthesis of thiourea derivatives, which were then validated through biological testing. nih.gov
Potential as Research Probes and Tool Compounds
Beyond direct therapeutic applications, thiourea derivatives have significant potential as research probes and tool compounds to investigate complex biological processes. Their unique chemical properties make them suitable for a variety of specialized applications.
Fluorescent Probes: The thiourea moiety can be incorporated into fluorescent molecules. These probes can be used for targeted imaging within living cells. For example, a thiourea-containing fluorescent probe was developed for mitochondrion-targeted imaging and tracking of superoxide (B77818) anions, which is useful for studying oxidative stress. nih.govacs.org The hydrogen-bonding capability of the thiourea group is thought to aid in targeting mitochondria. nih.govacs.org
Chemosensors: The ability of the thiourea sulfur atom to interact with metal ions has been exploited to create chemosensors. Derivatives have been designed to detect toxic heavy metals like mercury (Hg²⁺) through fluorescence-based methods. researchgate.netnih.gov Others have been developed as highly selective sequential recognition probes for zinc (Zn²⁺) and dihydrogen phosphate (B84403) (H₂PO₄⁻) ions. mdpi.com
Chiroptical Probes: The thiourea chromophore can be used in stereochemical studies. The analysis of circular dichroism (CD) spectra of chiral molecules containing a thiourea group can provide valuable structural information about their conformation and absolute configuration. rsc.org
Q & A
Basic Research Question
- HPLC : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), UV detection at 254 nm to confirm >98% purity .
- NMR : ¹H NMR (DMSO-d₆) for thiourea NH protons (δ 10.2–11.5 ppm); ¹³C NMR for C=S (δ 178–182 ppm) .
- FTIR : Confirm thiourea C=S stretch at 1250–1300 cm⁻¹ and N–H bend at 1500–1600 cm⁻¹ .
How can conflicting data on thiourea toxicity be addressed in pharmacological studies?
Advanced Research Question
- Dose Optimization : Conduct acute toxicity (OECD 423) to determine LD₅₀ and subchronic studies (28-day) to assess thyroid histopathology .
- Metabolite Analysis : Use LC-MS to identify hepatotoxic metabolites (e.g., sulfonic acid derivatives) and adjust dosing regimens .
- Species-Specific Effects : Compare rodent vs. human liver microsomes to extrapolate toxicity risks .
What strategies improve the selectivity of thiourea-based polymers for environmental applications?
Advanced Research Question
- Functionalization : Incorporate acrylamide-thiourea copolymers to enhance phosphate binding via H-bonding and charge transfer .
- Selectivity Screening : Compete with anions (e.g., NO₃⁻, SO₄²⁻) at pH 6–7; use ICP-OES to quantify sorption efficiency .
- Reusability : Regenerate polymers with 0.1 M NaOH, monitoring capacity loss after 5 cycles .
How can computational tools predict and resolve synthetic bottlenecks for novel derivatives?
Advanced Research Question
- Retrosynthesis : Use ChemAxon or Synthia to identify feasible routes, prioritizing low-step pathways with commercially available amines .
- Reaction Optimization : Apply DoE (Design of Experiments) to variables like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst (e.g., PEG-400) .
- Machine Learning : Train models on reaction databases (Reaxys) to predict yields and side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
